Fmoc-Orn(Boc)-OPfp Fmoc-Orn(Boc)-OPfp
Brand Name: Vulcanchem
CAS No.: 123180-69-8
VCID: VC21539851
InChI: InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1
SMILES: CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C31H29F5N2O6
Molecular Weight: 620.6 g/mol

Fmoc-Orn(Boc)-OPfp

CAS No.: 123180-69-8

Cat. No.: VC21539851

Molecular Formula: C31H29F5N2O6

Molecular Weight: 620.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Orn(Boc)-OPfp - 123180-69-8

CAS No. 123180-69-8
Molecular Formula C31H29F5N2O6
Molecular Weight 620.6 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1
Standard InChI Key MILLMXCUHPJKIF-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Properties

Fmoc-Orn(Boc)-OPfp is derived from L-ornithine with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) at the α-amino position and tert-butyloxycarbonyl (Boc) at the δ-amino position. The carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This structure provides orthogonal protection that allows for selective deprotection strategies in peptide synthesis.

The base compound Fmoc-Orn(Boc)-OH has a molecular formula of C25H30N2O6 and a molecular weight of 454.52 g/mol . The addition of the pentafluorophenyl group significantly alters its reactivity profile while maintaining the core structure's integrity. The pentafluorophenyl ester serves as an excellent leaving group, enhancing the compound's reactivity during coupling reactions.

Physical Properties

While specific data for Fmoc-Orn(Boc)-OPfp is limited in the available literature, the properties of the closely related Fmoc-Orn(Boc)-OH provide insight into the compound's characteristics:

PropertyFmoc-Orn(Boc)-OH ValueExpected Difference for OPfp Derivative
Physical AppearanceWhite to almost white powder/crystal Similar appearance
Melting Point111-115°C Likely different due to ester modification
SolubilitySoluble in methanol Enhanced solubility in non-polar solvents
Density1.226±0.06 g/cm³ (predicted) Slightly higher due to PfP group
Storage Temperature2-8°C Similar storage requirements
pKa3.85±0.21 (predicted) Lower due to electron-withdrawing effects

The pentafluorophenyl ester modification typically increases lipophilicity while enhancing leaving group ability, making the compound more reactive in coupling reactions compared to the carboxylic acid form.

Synthesis Methods

The synthesis of Fmoc-Orn(Boc)-OPfp involves multiple steps, beginning with the preparation of Fmoc-Orn(Boc)-OH followed by esterification with pentafluorophenol.

Preparation of Fmoc-Orn(Boc)-OH

The general synthetic route for the precursor compound typically follows this pathway:

  • L-Ornithine is dissolved in acetonitrile

  • Boc anhydride (Boc₂O) is dissolved in acetonitrile and added dropwise to the ornithine solution

  • Sodium bicarbonate solution (20%) is added along with anhydrous sodium carbonate and 8-hydroxyquinoline

  • The mixture is stirred at room temperature for 4 hours to remove copper ions

  • Fmoc-OSu is added, followed by stirring at room temperature for 2 hours

  • The product is recrystallized using an ethyl acetate/petroleum ether mixed solvent

Applications in Peptide Synthesis

Fmoc-Orn(Boc)-OPfp plays a crucial role in solid-phase peptide synthesis (SPPS), offering several advantages over traditional amino acid derivatives.

Enhanced Coupling Efficiency

The pentafluorophenyl ester activation significantly improves coupling efficiency in peptide synthesis. This activation is particularly valuable when:

  • Synthesizing difficult peptide sequences with sterically hindered residues

  • Requiring faster coupling reactions with higher yields

  • Minimizing side reactions during extended coupling times

  • Performing synthesis at larger scales where efficiency is paramount

The enhanced reactivity makes Fmoc-Orn(Boc)-OPfp ideal for applications in "drug discovery, vaccine development, and the synthesis of peptide-based therapeutics, making it a preferred choice for professionals seeking efficiency and effectiveness in their research" .

Orthogonal Protection Strategies

The combination of Fmoc and Boc protecting groups enables sophisticated orthogonal protection strategies in peptide synthesis. This allows for:

  • Selective deprotection of either the α-amino (Fmoc) or δ-amino (Boc) group

  • Controlled synthesis of branched peptides

  • Site-specific modification of peptides during synthesis

  • Creation of complex peptide architectures

This orthogonal protection strategy is particularly valuable when synthesizing cyclic peptides and special arginine derivatives, as noted for the related compound Fmoc-Orn(Boc)-OH .

Biological Applications and Research

Peptides containing ornithine residues have significant biological relevance, making Fmoc-Orn(Boc)-OPfp an important tool in biomedical research.

Enhanced Cell Permeability

Ornithine-containing peptides have demonstrated enhanced cell permeability, a critical factor in drug delivery. The parent compound Fmoc-Orn(Boc)-OH "has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides" . This property is particularly valuable for:

  • Development of cell-penetrating peptides

  • Intracellular delivery of therapeutic agents

  • Enhancing bioavailability of peptide drugs

  • Targeting specific cellular compartments

Pharmacological Research

The activated nature of Fmoc-Orn(Boc)-OPfp facilitates the rapid and efficient synthesis of peptide libraries for pharmacological screening. Peptides containing ornithine are involved in several metabolic pathways and have applications in:

  • Drug development for various therapeutic areas

  • Design of enzyme inhibitors

  • Creation of antimicrobial peptides

  • Development of peptide-based imaging agents

Comparison with Related Compounds

To better understand the unique properties and advantages of Fmoc-Orn(Boc)-OPfp, it is valuable to compare it with structurally related compounds.

CompoundStructural FeaturesReactivityApplicationsAdvantages
Fmoc-Orn(Boc)-OPfpPentafluorophenyl esterHighDifficult peptide synthesisEnhanced coupling efficiency
Fmoc-Orn(Boc)-OHFree carboxyl groupModeratePreparing cyclic peptides Stable, well-characterized
Fmoc-D-Orn(Boc)-OPfpD-isomer with OPfp esterHighDrug discovery, vaccines Stereochemically defined
Fmoc-N-Me-Orn(Boc)-OHN-methylated α-amino groupModerateSpecial peptide structures Reduced peptide bond rotation
Fmoc-Lys(Boc)-OHExtra methylene in side chainModerateCationic peptides Alternative positive charge
Fmoc-Orn(Boc)-OPfp vs Fmoc-Lys(Boc)-OHDifferent side chain lengthHigher for OPfp derivativeSimilar but ornithine has unique propertiesOPfp provides enhanced reactivity

This comparison illustrates that Fmoc-Orn(Boc)-OPfp combines the structural advantages of protected ornithine with enhanced reactivity due to the pentafluorophenyl ester, making it particularly valuable for challenging peptide syntheses.

Practical Considerations

Reaction Compatibility

Fmoc-Orn(Boc)-OPfp is compatible with standard Fmoc solid-phase peptide synthesis protocols, including:

  • TBTU/HBTU activation methods

  • HOBt/HOAt additives to minimize racemization

  • Various solid supports including Wang resin and Rink amide

  • Microwave-assisted synthesis techniques

Future Research Directions

As peptide therapeutics continue to gain importance in pharmaceutical development, compounds like Fmoc-Orn(Boc)-OPfp will play increasingly significant roles. Future research directions may include:

  • Development of optimized coupling conditions specifically for Fmoc-Orn(Boc)-OPfp

  • Exploration of its utility in convergent peptide synthesis approaches

  • Application in the synthesis of peptidomimetics and non-natural peptide analogs

  • Integration into automated high-throughput peptide synthesis platforms

The continued refinement of synthetic methodologies involving activated amino acid derivatives like Fmoc-Orn(Boc)-OPfp will undoubtedly contribute to advances in peptide science and drug discovery.

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